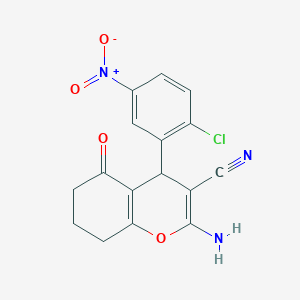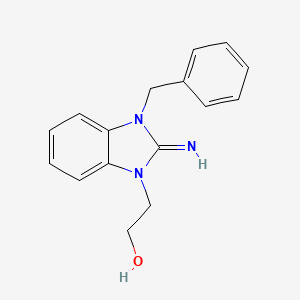![molecular formula C27H26F3NO3 B11665759 Benzyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11665759.png)
Benzyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,7,7-triméthyl-5-oxo-4-[2-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de benzyle est un composé organique complexe doté d'une structure unique qui comprend un noyau quinoléique, un groupe trifluorométhyle et un ester benzylique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,7,7-triméthyl-5-oxo-4-[2-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de benzyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de l'acide 2,7,7-triméthyl-5-oxo-4-[2-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylique avec l'alcool benzylique en présence d'un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) et d'un catalyseur comme la 4-diméthylaminopyridine (DMAP) .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires mais sont optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu pour améliorer l'efficacité et le rendement de la réaction. Le choix des solvants, le contrôle de la température et les techniques de purification sont des facteurs essentiels dans le processus de synthèse industrielle.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,7,7-triméthyl-5-oxo-4-[2-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de benzyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe ester benzylique, où le groupe benzyle peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrogène gazeux avec du palladium sur carbone (Pd/C) comme catalyseur.
Substitution : Hydrure de sodium (NaH) dans le diméthylformamide (DMF) comme solvant.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
Le 2,7,7-triméthyl-5-oxo-4-[2-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de benzyle a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour ses propriétés anti-inflammatoires et anticancéreuses.
Synthèse organique : Le composé sert d'intermédiaire dans la synthèse de molécules plus complexes, y compris des produits naturels et des produits pharmaceutiques.
Science des matériaux : Sa structure unique en fait un candidat pour le développement de nouveaux matériaux dotés de propriétés électroniques et optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2,7,7-triméthyl-5-oxo-4-[2-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de benzyle implique son interaction avec des cibles moléculaires spécifiques. En chimie médicinale, il peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne ses effets thérapeutiques. Le groupe trifluorométhyle améliore sa lipophilie, ce qui lui permet d'interagir plus efficacement avec les membranes biologiques et les protéines .
Mécanisme D'action
The mechanism of action of Benzyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and proteins .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,7,7-triméthyl-5-oxo-4-(2-thiényl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de benzyle
- 2,7,7-triméthyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de benzyle
Unicité
Comparé à des composés similaires, le 2,7,7-triméthyl-5-oxo-4-[2-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de benzyle est unique en raison de la présence du groupe trifluorométhyle, qui confère des propriétés électroniques distinctes et améliore son activité biologique .
Propriétés
Formule moléculaire |
C27H26F3NO3 |
|---|---|
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
benzyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C27H26F3NO3/c1-16-22(25(33)34-15-17-9-5-4-6-10-17)23(18-11-7-8-12-19(18)27(28,29)30)24-20(31-16)13-26(2,3)14-21(24)32/h4-12,23,31H,13-15H2,1-3H3 |
Clé InChI |
GPAUHLSXFQBOAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3C(F)(F)F)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11665687.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665694.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665695.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide](/img/structure/B11665702.png)
![2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11665703.png)
![(5Z)-5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11665708.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B11665715.png)

![[5-(4-Chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2-ethylpiperidin-1-yl)methanone](/img/structure/B11665731.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665734.png)
![(5Z)-3-benzyl-5-(4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665749.png)
![(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665764.png)
![N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide](/img/structure/B11665780.png)
